molecular formula C11H8Cl2N2O B15065841 5-(Benzyloxy)-3,4-dichloropyridazine CAS No. 1346698-19-8

5-(Benzyloxy)-3,4-dichloropyridazine

Cat. No.: B15065841
CAS No.: 1346698-19-8
M. Wt: 255.10 g/mol
InChI Key: OWEKOOIIOJCMBS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3,4-dichloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of benzyloxy and dichloro substituents on the pyridazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3,4-dichloropyridazine typically involves the reaction of 3,4-dichloropyridazine with benzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichloro substituents can be reduced to form mono-chlorinated or dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted pyridazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: Benzyloxy group oxidation leads to benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of dichloro groups results in mono-chlorinated or fully dechlorinated pyridazines.

    Substitution: Substitution reactions yield various functionalized pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-3,4-dichloropyridazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3,4-dichloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the dichloro substituents influence its electronic properties. This compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 5-(Benzyloxy)indole
  • 1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Uniqueness

5-(Benzyloxy)-3,4-dichloropyridazine is unique due to the presence of both benzyloxy and dichloro substituents on the pyridazine ring This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

1346698-19-8

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3,4-dichloro-5-phenylmethoxypyridazine

InChI

InChI=1S/C11H8Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

OWEKOOIIOJCMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=NC(=C2Cl)Cl

Origin of Product

United States

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